molecular formula C14H14N2O3S B15145932 N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide CAS No. 887594-76-5

N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide

Cat. No.: B15145932
CAS No.: 887594-76-5
M. Wt: 290.34 g/mol
InChI Key: WWPRSGJRJSFUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a benzenesulfonamide moiety attached to an acylated aniline derivative, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide typically involves the acylation of 3-aminoacetophenone followed by sulfonation. One common method includes:

    Acylation: Reacting 3-aminoacetophenone with an appropriate acylating agent under acidic or basic conditions to form the acylated intermediate.

    Sulfonation: Treating the acylated intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antimicrobial properties.

    N-(4-Aminophenyl)-benzenesulfonamide: A structurally related compound with similar biological activities.

Uniqueness

N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide is unique due to its specific acylated aniline structure, which provides distinct chemical reactivity and biological activity compared to other sulfonamides. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

887594-76-5

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

2-(3-aminophenyl)-N-(benzenesulfonyl)acetamide

InChI

InChI=1S/C14H14N2O3S/c15-12-6-4-5-11(9-12)10-14(17)16-20(18,19)13-7-2-1-3-8-13/h1-9H,10,15H2,(H,16,17)

InChI Key

WWPRSGJRJSFUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.